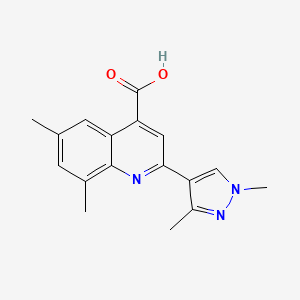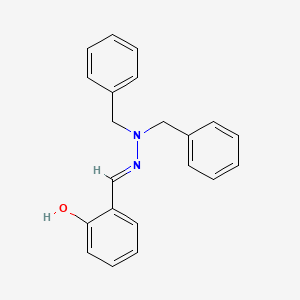![molecular formula C20H11NO3S B6082158 N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-3-phenyl-2-propynamide](/img/structure/B6082158.png)
N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-3-phenyl-2-propynamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-3-phenyl-2-propynamide, also known as TPCA-1, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications. TPCA-1 has shown promising results in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
作用機序
N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-3-phenyl-2-propynamide inhibits the activity of the transcription factor NF-κB by binding to the kinase IKK-β, which is responsible for the activation of NF-κB. This compound prevents the phosphorylation of the inhibitor IκBα, which leads to the degradation of IκBα and subsequent activation of NF-κB. By inhibiting the activity of IKK-β, this compound prevents the activation of NF-κB and reduces inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of NF-κB. This compound has also been shown to induce apoptosis in cancer cells by inhibiting the activity of NF-κB. In addition, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo.
実験室実験の利点と制限
N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-3-phenyl-2-propynamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. This compound has been extensively studied and has been shown to have a high degree of selectivity for IKK-β. However, this compound has some limitations for lab experiments. It has been shown to have poor solubility in aqueous solutions, which can limit its use in some experiments. In addition, this compound has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-3-phenyl-2-propynamide. One area of research is the development of more potent and selective inhibitors of IKK-β. Another area of research is the development of this compound analogs with improved solubility and pharmacokinetic properties. In addition, this compound has shown promising results in the treatment of various diseases, and further studies are needed to evaluate its potential therapeutic applications in humans. Finally, this compound has been shown to have some off-target effects, and further studies are needed to evaluate its selectivity and specificity for IKK-β.
合成法
N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-3-phenyl-2-propynamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-nitrobenzaldehyde with 2-acetylthiophene to form 2-(2-nitrophenyl)-3-acetylthiophene, which is then reduced to 2-(2-aminophenyl)-3-acetylthiophene. The final step involves the reaction of 2-(2-aminophenyl)-3-acetylthiophene with propargyl bromide to form this compound.
科学的研究の応用
N-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)-3-phenyl-2-propynamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. This compound has been shown to inhibit the activity of the transcription factor nuclear factor-kappa B (NF-κB), which plays a key role in the regulation of immune and inflammatory responses. Inhibition of NF-κB by this compound has been shown to reduce inflammation and improve the outcomes of various diseases.
特性
IUPAC Name |
N-(4-oxothieno[3,4-c]chromen-3-yl)-3-phenylprop-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11NO3S/c22-17(11-10-13-6-2-1-3-7-13)21-19-18-15(12-25-19)14-8-4-5-9-16(14)24-20(18)23/h1-9,12H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKZTENSXMZMMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(=O)NC2=C3C(=CS2)C4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![diethyl [(2-acetylhydrazino)(amino)methylene]malonate](/img/structure/B6082087.png)
![methyl 2-[({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B6082094.png)

![2-(cyclohexylmethyl)-4-[3-(4-pyridinyl)propanoyl]morpholine](/img/structure/B6082110.png)
![4-methyl-N-[2-(3-methyl-2-thienyl)ethyl]-5-oxotetrahydro-3-furancarboxamide](/img/structure/B6082122.png)

![1-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-(methoxymethyl)piperidine](/img/structure/B6082160.png)
![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-N'-(2-oxo-1,2,3,4-tetrahydroquinolin-4-yl)urea](/img/structure/B6082163.png)
![1-{2-methoxy-4-[(4-methoxy-1-piperidinyl)methyl]phenoxy}-3-(4-morpholinyl)-2-propanol](/img/structure/B6082171.png)

![12-[4-(diethylamino)phenyl]-9-(2-furyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B6082190.png)
![1-{4-oxo-4-[3-(2-phenylethyl)-1-piperidinyl]butyl}-2-piperidinone](/img/structure/B6082195.png)
![2-[(5-benzyl-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-cyclopentylacetamide](/img/structure/B6082197.png)